(3-methyl-1H-indol-7-yl)boronic acid
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Overview
Description
(3-methyl-1H-indol-7-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. The indole moiety in this compound is a significant heterocyclic system found in many natural products and pharmaceuticals, making this compound a valuable compound in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-methyl-1H-indol-7-yl)boronic acid typically involves the borylation of the corresponding indole derivative. One common method is the palladium-catalyzed borylation of 3-methylindole using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(3-methyl-1H-indol-7-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol derivative.
Substitution: The indole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups onto the indole ring.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed under controlled conditions.
Scientific Research Applications
(3-methyl-1H-indol-7-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-methyl-1H-indol-7-yl)boronic acid primarily involves its ability to form boronate esters with diols and other nucleophiles. This interaction is crucial in various applications, such as sensing and bioconjugation. The boronic acid group can reversibly bind to diols, forming cyclic boronate esters, which can be utilized in the detection of sugars and other biomolecules . Additionally, the indole moiety can participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s biological activity .
Comparison with Similar Compounds
(3-methyl-1H-indol-7-yl)boronic acid can be compared with other indole-based boronic acids, such as:
(1H-indol-3-yl)boronic acid: This compound lacks the methyl group at the 3-position, which can affect its reactivity and biological activity.
(1H-indol-5-yl)boronic acid: The boronic acid group is positioned differently on the indole ring, leading to variations in its chemical properties and applications.
The uniqueness of this compound lies in the presence of the methyl group at the 3-position, which can influence its electronic properties and reactivity, making it a valuable compound for specific synthetic and research applications.
Properties
CAS No. |
1284221-19-7 |
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Molecular Formula |
C9H10BNO2 |
Molecular Weight |
174.99 g/mol |
IUPAC Name |
(3-methyl-1H-indol-7-yl)boronic acid |
InChI |
InChI=1S/C9H10BNO2/c1-6-5-11-9-7(6)3-2-4-8(9)10(12)13/h2-5,11-13H,1H3 |
InChI Key |
NHSYZQUXHSNCMM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C(=CC=C1)C(=CN2)C)(O)O |
Origin of Product |
United States |
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